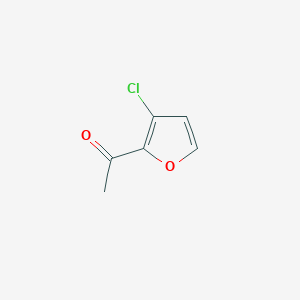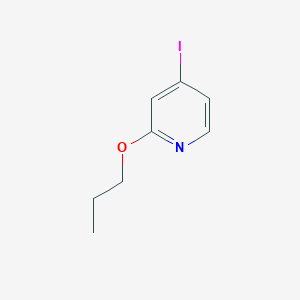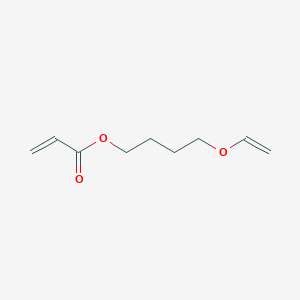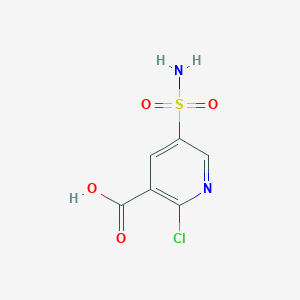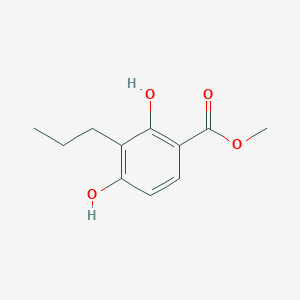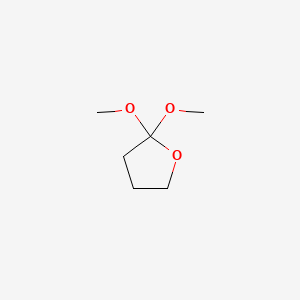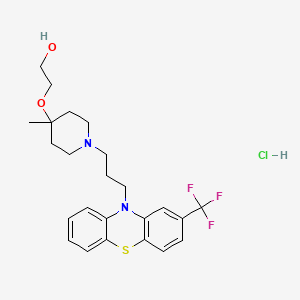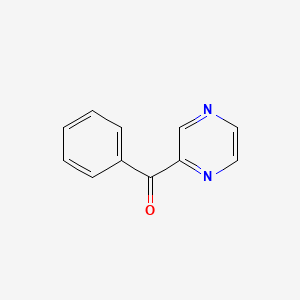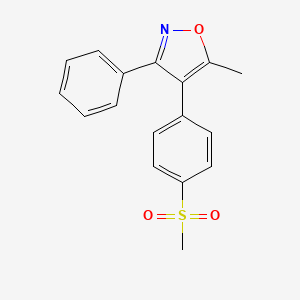
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is notable for its diverse applications in medicinal chemistry, agriculture, and materials science due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole typically involves a series of reactions starting from readily available precursors. One common method involves the following steps:
Diazotization Reaction: Starting with 2,3-dimethylaniline, the compound undergoes diazotization to form a diazonium salt.
Electrophilic Bromination: The diazonium salt is then subjected to electrophilic bromination.
Oxidation Reaction: The brominated intermediate is oxidized to introduce the sulfonyl group.
Radical Bromination: Further bromination occurs to prepare the compound for cycloaddition.
Condensation Reaction: The intermediate undergoes condensation to form the desired isoxazole ring.
1,3-Dipolar Cycloaddition: Finally, a 1,3-dipolar cycloaddition reaction completes the synthesis.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods typically use catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions, although alternative metal-free methods are being developed to address issues related to toxicity and waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of pesticides and herbicides due to its bioactivity
Mécanisme D'action
The mechanism of action of 5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, or interfere with cellular processes. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clomazone: A herbicide with a similar isoxazole structure.
Topramezone: Another herbicide that shares structural similarities.
Isoxadifen-ethyl: Used as a herbicide safener.
Uniqueness
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylsulfonyl and phenyl groups enhance its reactivity and bioactivity compared to other isoxazole derivatives .
Propriétés
Numéro CAS |
181695-76-1 |
|---|---|
Formule moléculaire |
C17H15NO3S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
5-methyl-4-(4-methylsulfonylphenyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C17H15NO3S/c1-12-16(13-8-10-15(11-9-13)22(2,19)20)17(18-21-12)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Clé InChI |
AIWQSOFGFNKOOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

